4-bromo-2-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
4-BROMO-2-CHLORO-6-({[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL is a complex organic compound that features a bromine, chlorine, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-CHLORO-6-({[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL typically involves multi-step organic reactionsThe final step often involves the formation of the imine linkage through a condensation reaction between an aldehyde and an amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-CHLORO-6-({[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromo and chloro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the imine group would yield amines .
Scientific Research Applications
4-BROMO-2-CHLORO-6-({[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMO-2-CHLORO-6-({[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-CHLORO-6-({[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL: Similar in structure but may have different substituents or functional groups.
Indole Derivatives: Share similar aromatic structures and biological activities.
Uniqueness
4-BROMO-2-CHLORO-6-({[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H16BrClN2O2 |
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Molecular Weight |
455.7 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16BrClN2O2/c1-12-7-19-20(8-13(12)2)28-22(26-19)14-3-5-17(6-4-14)25-11-15-9-16(23)10-18(24)21(15)27/h3-11,27H,1-2H3 |
InChI Key |
JHONGHYQFHZQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Origin of Product |
United States |
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